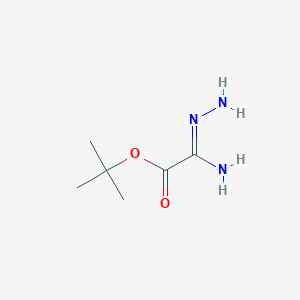
tert-butyl (N'-aminocarbamimidoyl)formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (N’-aminocarbamimidoyl)formate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl group, an aminocarbamimidoyl group, and a formate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (N’-aminocarbamimidoyl)formate typically involves the reaction of tert-butyl formate with an appropriate aminocarbamimidoyl precursor. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to facilitate the formation of the desired ester. The reaction conditions often include a solvent such as dichloromethane and a catalyst to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of tert-butyl (N’-aminocarbamimidoyl)formate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high yield. The use of automated systems and advanced monitoring techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (N’-aminocarbamimidoyl)formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include tert-butyl hydroperoxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new esters or amides .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (N’-aminocarbamimidoyl)formate is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex reaction mechanisms, making it valuable for the synthesis of novel compounds and materials .
Biology
In biological research, the compound is used as a probe to study enzyme mechanisms and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool for investigating biochemical pathways and molecular targets .
Medicine
Its chemical properties enable it to be modified into active pharmaceutical ingredients with therapeutic effects .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes, including the production of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl (N’-aminocarbamimidoyl)formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of biochemical pathways, depending on the specific target and context .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl formate: Similar in structure but lacks the aminocarbamimidoyl group, making it less versatile in certain applications.
tert-Butyl acetate: Another ester with different reactivity and applications.
tert-Butyl propionate: Similar ester but with a different carbon chain length, affecting its chemical properties and uses.
Uniqueness
tert-Butyl (N’-aminocarbamimidoyl)formate stands out due to its unique combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in various fields of research and industry .
Properties
CAS No. |
16721-42-9 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
tert-butyl (2Z)-2-amino-2-hydrazinylideneacetate |
InChI |
InChI=1S/C6H13N3O2/c1-6(2,3)11-5(10)4(7)9-8/h8H2,1-3H3,(H2,7,9) |
InChI Key |
ZEAAYQYCBOZTNH-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/C(=N/N)/N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















